molecular formula C15H12N4O3S B11081362 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

4-(4-methoxyphenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11081362
M. Wt: 328.3 g/mol
InChI Key: CSGNCGKHWIWPJT-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: MTT , is a heterocyclic compound with an intriguing structure. Let’s break it down:

    4H-1,2,4-triazole ring: This compound features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The position of the substituents on this ring gives rise to its unique properties.

Preparation Methods

Synthetic Routes:

    Heterocyclization Approach:

    Click Chemistry:

Industrial Production:

  • While MTT is not produced on an industrial scale, its synthesis can be adapted for larger-scale applications.

Chemical Reactions Analysis

MTT undergoes various reactions:

    Oxidation: The nitro group can be reduced to an amino group, leading to different derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

    Cyclization: MTT can form other heterocyclic compounds through intramolecular reactions.

Common reagents include reducing agents (e.g., SnCl₂), thiolating agents (e.g., NaSH), and catalysts (e.g., CuSO₄).

Scientific Research Applications

MTT has diverse applications:

    Biochemistry and Cell Viability Assays: MTT is used to assess cell viability by measuring mitochondrial activity. It forms a colored formazan product upon reduction by living cells.

    Antioxidant Properties: MTT exhibits antioxidant effects due to its thiol group.

    Anticancer Research: Some MTT derivatives show promising anticancer activity.

    Metal Chelation: The thiol group can chelate metal ions.

Mechanism of Action

  • MTT’s mechanism of action involves its antioxidant properties, potential metal chelation, and interactions with cellular components.
  • It may influence redox pathways and protect against oxidative stress.

Comparison with Similar Compounds

    MTT: vs. :

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12N4O3S/c1-22-13-8-6-11(7-9-13)18-14(16-17-15(18)23)10-2-4-12(5-3-10)19(20)21/h2-9H,1H3,(H,17,23)

InChI Key

CSGNCGKHWIWPJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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